molecular formula C23H18N2O7S B10889763 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate

Cat. No.: B10889763
M. Wt: 466.5 g/mol
InChI Key: DANRHLXLQNBIHK-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate involves several steps. One common method includes the reaction of 2,5-dimethylphenyl thiol with 2,4-dinitrochlorobenzene in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures around 50°C for several hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of oxidative phosphorylation or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane: Similar structure but lacks the benzoate ester group.

    2-[(2,4-Dinitrophenyl)sulfanyl]benzoate: Similar but without the 2,5-dimethylphenyl group.

Uniqueness

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H18N2O7S

Molecular Weight

466.5 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(2,4-dinitrophenyl)sulfanylbenzoate

InChI

InChI=1S/C23H18N2O7S/c1-14-7-8-15(2)18(11-14)20(26)13-32-23(27)17-5-3-4-6-21(17)33-22-10-9-16(24(28)29)12-19(22)25(30)31/h3-12H,13H2,1-2H3

InChI Key

DANRHLXLQNBIHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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